![molecular formula C16H16Cl2S B14399583 1-Chloro-4-[(1-chloro-2-methyl-2-phenylpropyl)sulfanyl]benzene CAS No. 89467-06-1](/img/structure/B14399583.png)
1-Chloro-4-[(1-chloro-2-methyl-2-phenylpropyl)sulfanyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-[(1-chloro-2-methyl-2-phenylpropyl)sulfanyl]benzene typically involves multiple steps, starting with the chlorination of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with chloromethyl compounds in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting intermediate can then undergo further reactions to introduce the sulfanyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and sulfonation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-4-[(1-chloro-2-methyl-2-phenylpropyl)sulfanyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2).
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, and other oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like OH-, NH2, and others.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Methyl-substituted derivatives.
Substitution: Hydroxylated or aminated derivatives.
Aplicaciones Científicas De Investigación
1-Chloro-4-[(1-chloro-2-methyl-2-phenylpropyl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Chloro-4-[(1-chloro-2-methyl-2-phenylpropyl)sulfanyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s chloromethyl and sulfanyl groups can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can disrupt cellular processes and pathways, leading to various biological effects.
Comparación Con Compuestos Similares
1-Chloro-4-methylbenzene: A simpler benzene derivative with a single chloromethyl group.
1-Chloro-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a sulfanyl group.
4-Chlorobenzyl chloride: Another chlorinated benzene derivative with different substituents.
Uniqueness: 1-Chloro-4-[(1-chloro-2-methyl-2-phenylpropyl)sulfanyl]benzene is unique due to its combination of chloromethyl and sulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
89467-06-1 |
|---|---|
Fórmula molecular |
C16H16Cl2S |
Peso molecular |
311.3 g/mol |
Nombre IUPAC |
1-chloro-4-(1-chloro-2-methyl-2-phenylpropyl)sulfanylbenzene |
InChI |
InChI=1S/C16H16Cl2S/c1-16(2,12-6-4-3-5-7-12)15(18)19-14-10-8-13(17)9-11-14/h3-11,15H,1-2H3 |
Clave InChI |
KODCHPJWHQITTH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=CC=C1)C(SC2=CC=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


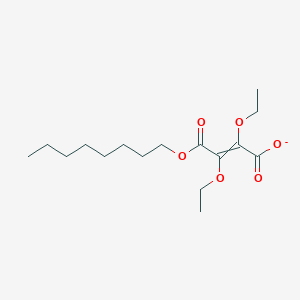
![1-[4-(4-Methoxy-3-methylanilino)phenyl]ethan-1-one](/img/structure/B14399506.png)
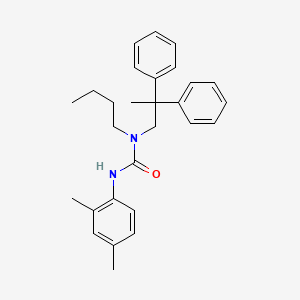
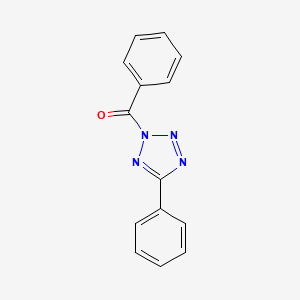
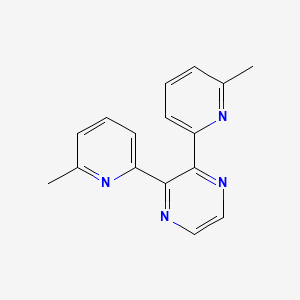
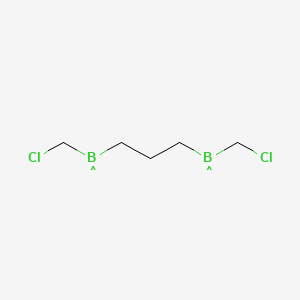
![1h-Pyrazolo[4,3-c]pyridine,5-acetyl-3-(2-furanyl)-4,5,6,7-tetrahydro-](/img/structure/B14399531.png)

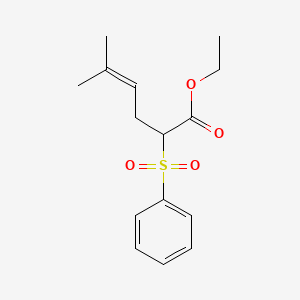

![Benzyl[tris(cyanomethyl)]phosphanium bromide](/img/structure/B14399555.png)
![Ethyl 1-[1-(acetyloxy)ethyl]cyclopentane-1-carboxylate](/img/structure/B14399567.png)
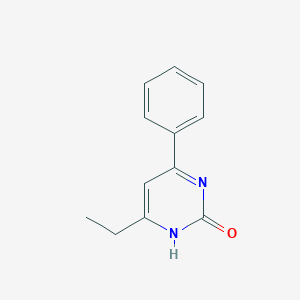
![N-[3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)propyl]-N'-phenylurea](/img/structure/B14399584.png)
